molecular formula C12H14O4 B12566388 5-(Benzyloxy)-4-oxopentanoic acid CAS No. 167645-47-8

5-(Benzyloxy)-4-oxopentanoic acid

Katalognummer: B12566388
CAS-Nummer: 167645-47-8
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: PZYXGVGHNYHHRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-4-oxopentanoic acid is an organic compound characterized by a benzyloxy group attached to a pentanoic acid backbone with a ketone functional group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-oxopentanoic acid typically involves the reaction of kojic acid with benzyl chloride in the presence of methanol. The reaction mixture is heated under reflux for 16 to 18 hours. After the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by washing and filtering to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-4-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group also plays a crucial role in its chemical behavior, allowing it to undergo nucleophilic addition and other reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Benzyloxyindole-3-carboxaldehyde: This compound shares the benzyloxy group but has an indole backbone.

    (5-Oxooxazolidin-4-yl)acetic acid: Similar in having a ketone group and a benzyloxy group, but with a different core structure.

Eigenschaften

CAS-Nummer

167645-47-8

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-oxo-5-phenylmethoxypentanoic acid

InChI

InChI=1S/C12H14O4/c13-11(6-7-12(14)15)9-16-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI-Schlüssel

PZYXGVGHNYHHRN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.